[2-(1H-1,3-benzodiazol-2-yl)ethyl](ethyl)amine hydrochloride
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride typically involves the reaction of 1,2-phenylenediamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzimidazole ring. The final step involves the alkylation of the benzimidazole with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.
Biology: In biological research, it is used to study the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the ethylamine group.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.
Uniqueness: 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride is unique due to the presence of the ethylamine group, which can enhance its biological activity and solubility. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
5528-19-8 |
---|---|
Molecular Formula |
C11H16ClN3 |
Molecular Weight |
225.72 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11;/h3-6,12H,2,7-8H2,1H3,(H,13,14);1H |
InChI Key |
BHHOUPDATBCISU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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